molecular formula C5H12N2O2S B3330857 (R)-1-(methylsulfonyl)pyrrolidin-3-amine CAS No. 753448-51-0

(R)-1-(methylsulfonyl)pyrrolidin-3-amine

Cat. No. B3330857
CAS RN: 753448-51-0
M. Wt: 164.23
InChI Key: UDYSDVVJHGYAHB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(methylsulfonyl)pyrrolidin-3-amine, also known as MS-245, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MS-245 is a potent inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various cellular processes, including gene expression, DNA damage repair, and cell cycle regulation. The inhibition of PRMT5 by MS-245 has been shown to have significant anti-tumor effects in preclinical studies, making it a promising candidate for cancer therapy.

Mechanism of Action

(R)-1-(methylsulfonyl)pyrrolidin-3-amine exerts its anti-tumor effects by inhibiting the activity of PRMT5, which is overexpressed in many types of cancer. PRMT5 plays a crucial role in cancer cell proliferation and survival by regulating the expression of genes involved in cell cycle progression, DNA damage repair, and apoptosis. Inhibition of PRMT5 by this compound leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, further studies are required to evaluate the long-term safety and toxicity of this compound. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-1-(methylsulfonyl)pyrrolidin-3-amine is its potency and specificity for PRMT5 inhibition, making it a valuable tool for studying the role of PRMT5 in various cellular processes. However, the high cost of this compound and its limited availability may limit its use in some research settings.

Future Directions

Further studies are required to evaluate the efficacy and safety of (R)-1-(methylsulfonyl)pyrrolidin-3-amine in clinical trials. Additionally, the potential use of this compound in combination with other cancer therapies needs to be explored further. The development of more potent and selective PRMT5 inhibitors may also lead to the discovery of novel cancer therapies. Finally, the role of PRMT5 in other diseases, such as inflammatory and neurodegenerative diseases, needs to be investigated further, and the potential use of this compound in these diseases needs to be explored.

Scientific Research Applications

(R)-1-(methylsulfonyl)pyrrolidin-3-amine has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor effects of this compound, with significant tumor growth inhibition observed in mouse models of lung and breast cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(3R)-1-methylsulfonylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYSDVVJHGYAHB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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